![molecular formula C16H20S4Sn2 B12439977 trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)
trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. This particular compound features a unique tetrathiatetracyclo structure, which includes four sulfur atoms and a highly conjugated system of double bonds.
Métodos De Preparación
The synthesis of trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane involves multiple steps. One common approach is to start with a precursor molecule such as 4,11-dibromo-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene . The bromine atoms are then replaced with trimethylstannyl groups through a substitution reaction using trimethylstannyl reagents under controlled conditions.
Análisis De Reacciones Químicas
Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into simpler organotin hydrides.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with cellular components.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrathiatetracyclo structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane include:
- 4,11-dibromo-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene
- 2,6-Bis(trimethylstannyl)thieno[2’,3’:4,5]thieno[3,2-b]thieno[2,3-d]thiophene
These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of trimethylstannyl groups and the tetrathiatetracyclo structure in this compound makes it particularly valuable for specialized research and industrial applications.
Propiedades
Fórmula molecular |
C16H20S4Sn2 |
|---|---|
Peso molecular |
578.0 g/mol |
Nombre IUPAC |
trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane |
InChI |
InChI=1S/C10H2S4.6CH3.2Sn/c1-3-11-7-5(1)13-10-8-6(2-4-12-8)14-9(7)10;;;;;;;;/h1-2H;6*1H3;; |
Clave InChI |
AALBFWIQZHNHOG-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(S2)C4=C(S3)C=C(S4)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


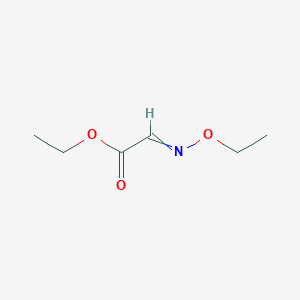
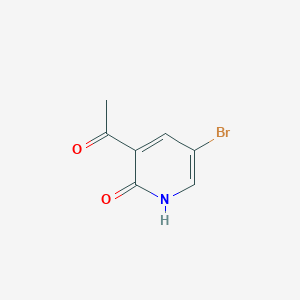

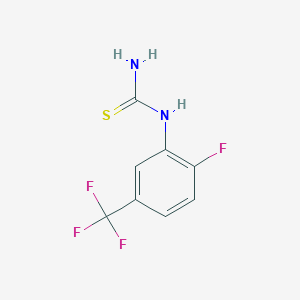
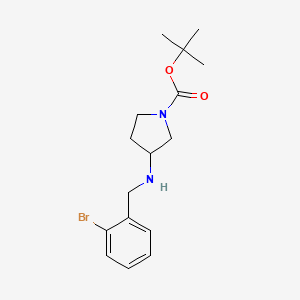
![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)
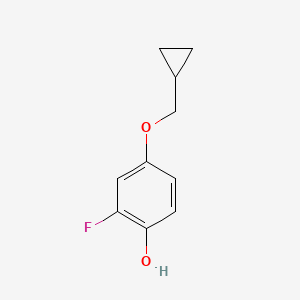
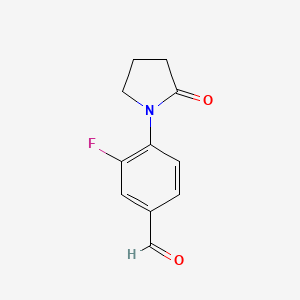


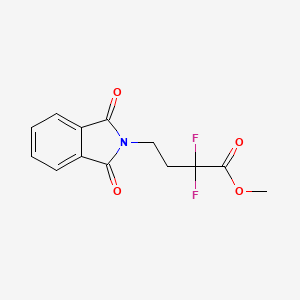
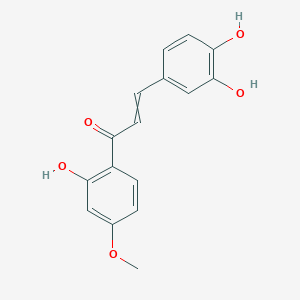
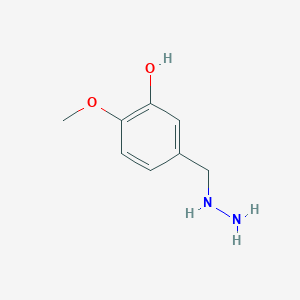
![ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate](/img/structure/B12439984.png)
